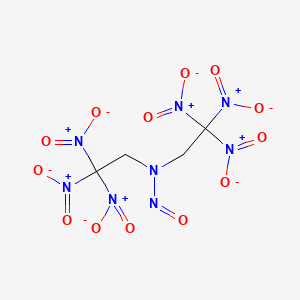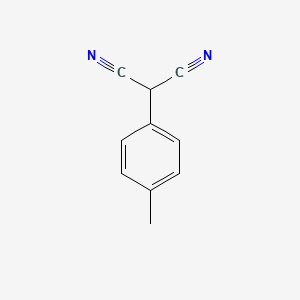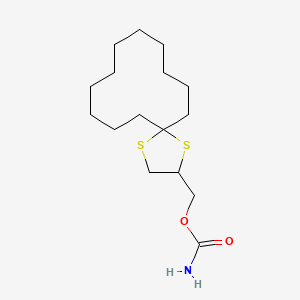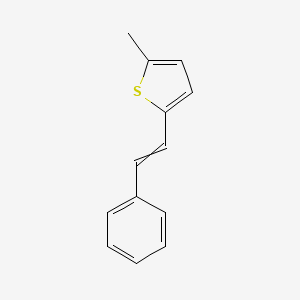
2-Methyl-5-(2-phenylethenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-phenylethenyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by a methyl group at the second position and a phenylethenyl group at the fifth position of the thiophene ring. Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-phenylethenyl)thiophene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst and a base . The reaction conditions typically include mild temperatures and the use of environmentally benign reagents.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale chemical processes that ensure high yield and purity. The Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction is carried out in reactors with precise control over temperature, pressure, and reagent concentrations to optimize the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(2-phenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylethenyl group to a phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylethyl-substituted thiophenes.
Substitution: Halogenated thiophenes and other functionalized derivatives.
Applications De Recherche Scientifique
2-Methyl-5-(2-phenylethenyl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its use in drug development due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(2-phenylethenyl)thiophene depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2-Methylthiophene: A thiophene derivative with a methyl group at the second position.
5-Phenylethenylthiophene: A thiophene derivative with a phenylethenyl group at the fifth position.
Uniqueness
2-Methyl-5-(2-phenylethenyl)thiophene is unique due to the presence of both a methyl group and a phenylethenyl group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
36634-72-7 |
|---|---|
Formule moléculaire |
C13H12S |
Poids moléculaire |
200.30 g/mol |
Nom IUPAC |
2-methyl-5-(2-phenylethenyl)thiophene |
InChI |
InChI=1S/C13H12S/c1-11-7-9-13(14-11)10-8-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
OSEBKCKRLSGWJI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


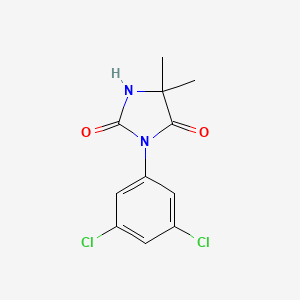

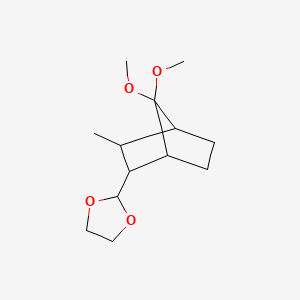
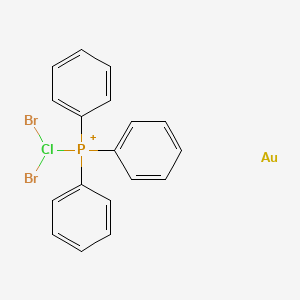
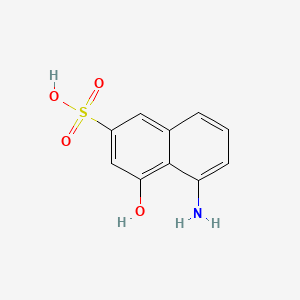
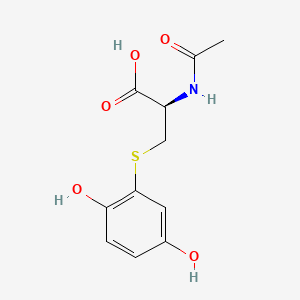
![13-Oxabicyclo[10.1.0]trideca-4,8-diene, 1,4,8-trimethyl-](/img/structure/B14679293.png)


